molecular formula C11H18N2O3 B13945571 2-(2-Aminoacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid

2-(2-Aminoacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid

Cat. No.: B13945571
M. Wt: 226.27 g/mol
InChI Key: RETHAGHRCDEQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aminoacetyl)-2-azaspiro[44]nonane-7-carboxylic acid is a unique compound characterized by its spirocyclic structure, which includes both an aminoacetyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoacetyl)-2-azaspiro[44]nonane-7-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of strong bases or acids, as well as specific catalysts to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, amides, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Aminoacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminoacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoacetyl group can form hydrogen bonds or ionic interactions with active sites, while the spirocyclic structure provides rigidity and specificity. This allows the compound to modulate biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester
  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate

Uniqueness

2-(2-Aminoacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure. This combination provides distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both an aminoacetyl group and a carboxylic acid group allows for a wide range of chemical modifications and interactions, making it a versatile compound in various applications .

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

2-(2-aminoacetyl)-2-azaspiro[4.4]nonane-8-carboxylic acid

InChI

InChI=1S/C11H18N2O3/c12-6-9(14)13-4-3-11(7-13)2-1-8(5-11)10(15)16/h8H,1-7,12H2,(H,15,16)

InChI Key

RETHAGHRCDEQKV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)C(=O)CN)CC1C(=O)O

Origin of Product

United States

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